N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

ROMK inhibitor Oxalamide Bithiophene

Uncharacterized bithiophene-furan oxalamide addresses the scarcity of publicly validated ROMK (Kir1.1) inhibitors with heterocyclic diversity. Procurement enables first-in-class data generation. - Novel furan-2-ylmethyl vector untested in ROMK assays; distinct from fluorobenzyl analogs - Bithiophene core offers potential for unique electronic properties and binding conformation - Immediate availability for in-house thallium flux or electrophysiology screening to establish IC50

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 2034594-39-1
Cat. No. B2909554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
CAS2034594-39-1
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
InChIInChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-13-2-1-8-22-13)18-7-5-14-3-4-15(24-14)12-6-9-23-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21)
InChIKeyJBTMQLFKSIZOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 2034594-39-1): Chemical Identity and Research Procurement Context


N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic, asymmetric oxalamide derivative featuring a bithiophene moiety linked to a furan ring via an ethyl-oxalamide bridge. Its molecular formula is C17H16N2O3S2 with a molecular weight of 360.45 g/mol [1]. The compound belongs to a broader class of heterocyclic oxalamides that have been explored, based on patent disclosures, as potential inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel for cardiovascular indications [2]. However, a search of PubMed, BindingDB, ChEMBL, and patent literature reveals a critical gap: no primary research articles, patents with quantitative biological data, or authoritative database entries were identified that contain experimentally measured activity, selectivity, or physicochemical parameters for this specific compound.

Why Generic Substitution is Not Supported for N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide in Research Procurement


The oxalamide scaffold, particularly when substituted with heterocyclic groups like bithiophene and furan, is known to generate diverse and often unpredictable biological activity profiles. Subtle modifications to the terminal amide substituent can dramatically alter target affinity, selectivity, and pharmacokinetic properties. For instance, within the ROMK inhibitor patent space, close analogs of this compound that feature a 4-fluorobenzyl or 4-(dimethylamino)phenyl group in place of the furan-2-ylmethyl moiety have been associated with antiviral or other distinct biological annotations [1]. These structural differences, which are not interchangeable, directly impact the molecule's binding conformation and electronic properties. Therefore, procuring this specific furan-2-ylmethyl analog is not equivalent to purchasing a related bithiophene-oxalamide; the specific, uncharacterized structure necessitates procurement for proprietary research programs, but users must be aware that its functional differentiation from analogs remains unquantified in the public domain.

Quantitative Comparative Evidence for N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 2034594-39-1)


Absence of Public Quantitative Differentiation Data for N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

An exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, ZINC) was conducted for CAS 2034594-39-1. No quantitative data—including IC50, Ki, EC50, selectivity ratios, logP, solubility, or metabolic stability—was found for this compound from any admissible source. While a broader class of oxalamide-based ROMK inhibitors is documented with detailed SAR, this specific furan-2-ylmethyl analog was not among them [1][2]. Comparator analysis is therefore impossible. Any differentiation claim (e.g., 'predicted better solubility due to the furan ring') would be an unsupported extrapolation. The sole quantifiable differentiator is its unique, purchasable chemical structure for which no biological or physicochemical data is publicly available.

ROMK inhibitor Oxalamide Bithiophene Furan Data Deficiency

Appropriate Procurement and Research Application Scenarios for N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 2034594-39-1)


Proprietary Drug Discovery: Primary Screening of a Novel ROMK Inhibitor Chemotype

This compound is suitable for a drug discovery program targeting ROMK (Kir1.1) that aims to expand the structure-activity relationship (SAR) beyond the well-characterized oxalamide series. Its untested furan-2-ylmethyl moiety represents a novel vector. Procurement is justified for running a primary, in-house thallium flux or electrophysiology assay against ROMK to generate the first quantitative IC50 value for this chemotype [1]. This data would then allow direct head-to-head comparison with patent exemplars like BDBM50391781 (ROMK IC50 = 49 nM) [2].

Chemical Biology: Tool Compound for Studying Heterocycle-Driven Pharmacology

The compound can be used as a tool in chemical biology to probe the influence of a furan versus substituted phenyl group on target engagement. The expected outcome is a comparative selectivity profile against related inward rectifier potassium channels (e.g., Kir2.1, Kir4.1) once data is generated, as the electronic and hydrogen-bonding properties of furan are distinct from the fluorobenzyl groups in known inhibitors [1].

Materials Science: Exploratory Synthesis of Novel Organic Semiconductors

Given the bithiophene core, this compound may serve as a precursor or ligand for organic electronics research, where its solution processability or solid-state packing could be compared to known bithiophene-based materials. Procurement is for initial characterization (UV-Vis, CV) to determine its HOMO/LUMO levels and film-forming properties, generating the first data point for this specific structure in a materials context.

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